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molecular formula C12H16O B1594164 Cyclohexyl phenyl ether CAS No. 2206-38-4

Cyclohexyl phenyl ether

Cat. No. B1594164
M. Wt: 176.25 g/mol
InChI Key: OSAOIDIGMBDXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416080B2

Procedure details

Into a pressure vessel phenyl acetate (126 μL, 1 mmol, 1 eq) was added and diluted with cyclohexane (1.080 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing cyclohexane under vacuum, the residue was analyzed by 1H NMR and GC/MS to determine the yield and consumption of starting materials.
Quantity
126 μL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH3:2].[CH2:11]1[CH2:16]CC[CH2:13][CH2:12]1.C(OOC(C)(C)C)(C)(C)C>>[C:1]1([O:4][CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:13]=[CH:12][CH:11]=[CH:16][CH:2]=1

Inputs

Step One
Name
Quantity
126 μL
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
220 μL
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pressure vessel was sealed
CUSTOM
Type
CUSTOM
Details
The catalyst was separated
FILTRATION
Type
FILTRATION
Details
filtering through Celite®
CUSTOM
Type
CUSTOM
Details
After removing cyclohexane under vacuum
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
consumption of starting materials

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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